Home > Products > Screening Compounds P11744 > Vasonatrin Peptide VNP
Vasonatrin Peptide VNP -

Vasonatrin Peptide VNP

Catalog Number: EVT-242812
CAS Number:
Molecular Formula: C₁₂₃H₁₉₈N₃₆O₃₆S₃
Molecular Weight: 2865.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vasonatrin peptide (VNP) is a chimera of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP) with potent venodilating and natriuretic activity.
Synthesis Analysis

The synthesis of vasonatrin peptide involves several methods that aim to enhance its biological activity while reducing costs associated with production. One common method is solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain in a controlled manner. This technique helps in achieving the desired sequence and purity of the final product. Additionally, optimization of reaction conditions, such as temperature and solvent choice, plays a crucial role in maximizing yield and minimizing by-products .

Molecular Structure Analysis

The molecular structure of vasonatrin peptide can be described as follows:

  • Amino Acid Sequence: The sequence comprises 27 amino acids, integrating elements from both atrial and C-type natriuretic peptides.
  • Structural Features: The peptide exhibits a specific conformation that is essential for its interaction with natriuretic peptide receptors. The presence of disulfide bonds may also contribute to its stability and functional properties.

Data regarding its three-dimensional structure is limited but can be inferred from related peptides. Molecular docking simulations suggest that vasonatrin peptide binds effectively to both natriuretic peptide receptor A and receptor B, indicating its dual functionality .

Chemical Reactions Analysis

Vasonatrin peptide participates in several key chemical reactions within biological systems:

  • Receptor Binding: Upon administration, vasonatrin peptide binds to natriuretic peptide receptors located in various tissues, including the kidneys and vascular smooth muscle. This interaction initiates a cascade of intracellular signaling events.
  • Signal Transduction: The binding activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels, which mediates vasodilation and natriuresis.

These reactions underscore the peptide's role as a modulator of cardiovascular function .

Mechanism of Action

The mechanism of action of vasonatrin peptide involves several steps:

  1. Binding to Receptors: Vasonatrin peptide binds to natriuretic peptide receptor A and receptor B on target cells.
  2. Activation of Guanylate Cyclase: This binding activates guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate.
  3. Physiological Effects: The rise in cyclic guanosine monophosphate leads to relaxation of smooth muscle cells (vasodilation) and increased sodium excretion (natriuresis), contributing to lower blood pressure and reduced cardiac workload.

Data from studies indicate that these actions may provide therapeutic benefits in conditions such as heart failure and hypertension .

Physical and Chemical Properties Analysis

Vasonatrin peptide possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,100 Da.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; thus, proper storage conditions are critical for maintaining activity.

Analyses have shown that the stability and solubility characteristics make vasonatrin peptide suitable for intravenous administration in clinical settings .

Applications

Vasonatrin peptide has potential applications in various scientific fields:

  • Cardiovascular Research: Due to its vasodilatory effects, it is studied for potential use in treating hypertension and heart failure.
  • Renal Studies: Its natriuretic properties make it a candidate for research into renal function modulation and fluid balance regulation.
  • Therapeutic Development: Ongoing studies aim to explore its therapeutic potential in various cardiovascular disorders, potentially leading to new treatment protocols for patients with heart-related conditions .
Structural Hybridization: Chimera Design of ANP and CNP

Vasonatrin Peptide (VNP) represents a groundbreaking achievement in peptide engineering as the first chimeric natriuretic peptide, strategically combining functional domains from Atrial Natriuretic Peptide (ANP) and C-type Natriuretic Peptide (CNP). This hybrid architecture merges the 22-amino acid structural core of CNP—a potent endothelial-derived peptide with selective cardiovascular actions—with the five-amino acid COOH terminus (Tyr-Arg-Arg-Ser-Ser) of ANP, known for its renal natriuretic activity [1] [4]. The rationale for this fusion stems from complementary physiological roles: CNP primarily exhibits venodilatory effects via NPR-B receptor activation but lacks significant natriuretic activity, while ANP promotes sodium excretion and diuresis through NPR-A receptor binding but has limited arterial vasodilatory potency [1] [10].

Biophysical analyses confirm that VNP retains the conserved 17-amino acid disulfide-bonded ring structure characteristic of natriuretic peptides, which is essential for receptor binding. The ring structure is formed by an intramolecular disulfide bridge between cysteine residues at positions 6 and 22, stabilizing the conformation for receptor interaction [4] [7]. In vitro and in vivo studies demonstrate that this chimeric design yields a multifunctional peptide exhibiting three distinct pharmacological actions:

  • Venodilation inherited from CNP
  • Natriuresis derived from ANP
  • Unique arterial vasodilation absent in both parent peptides [1]

This tripartite activity profile positions VNP as a prototype for "designer natriuretic peptides" engineered to overcome limitations of native hormones through rational structural hybridization [10].

Sequence Optimization: Role of the 22-Amino Acid CNP Core and ANP COOH Terminus

The functional efficacy of VNP arises from precise sequence optimization, where each domain contributes specific physiochemical and biological properties:

CNP-Derived Core (Amino Acids 1-22):This segment forms the primary structural scaffold, featuring an amphipathic alpha-helix conformation that enhances receptor binding affinity at NPR-B. The core’s hydrophobicity facilitates membrane interactions, while its conserved cysteine residues (Cys⁶ and Cys²²) enable disulfide bond formation critical for structural stability [1] [4].

ANP-Derived COOH Terminus (Amino Acids 23-27):The terminal pentapeptide (-Gly-Cys-Asn-Ser-Phe-Arg-Tyr) introduces a high-affinity binding motif for NPR-A receptors, converting VNP into a dual-receptor activator (NPR-A/NPR-B). Crucially, the terminal tyrosine residue exposes a solvent-accessible carboxy group (-COOH) that enhances electrostatic interactions with receptor guanylyl cyclase domains [2] [4]. This C-terminal flexibility enables "molecular recognition features" (MoRFs), allowing induced-fit binding to both receptors [2].

Table 1: Sequence-Function Relationships in VNP

DomainAmino Acid SequenceStructural FeaturesFunctional Role
CNP Core (1-22)Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-CysDisulfide-bonded ring (Cys⁶–Cys²²), alpha-helixNPR-B binding, venodilation
ANP Terminus (23-27)Asn-Ser-Phe-Arg-TyrSolvent-exposed disordered tailNPR-A binding, natriuresis induction

Notably, the C-terminus exhibits evolutionary conservation across natriuretic peptides, suggesting its role as a minimotif for receptor signaling. Bioinformatics analyses classify this motif as a binding minimotif, with >82% of such motifs in human proteins governing post-translational modifications or protein interactions [2].

Synthetic Strategies: Genetic Engineering and Recombinant Production Methodologies

Producing bioactive VNP requires overcoming challenges related to disulfide bond formation, proteolytic degradation, and bacterial toxicity. Two advanced methodologies have emerged:

Vesicle-Mediated Export in E. coli:

A breakthrough approach fuses VNP to a 38-residue Vesicle Nucleating Peptide (VNp) tag derived from human α-synuclein. This tag anchors the recombinant protein to the inner bacterial membrane, inducing the formation of extracellular vesicles that encapsulate VNP. Key advantages include:

  • High-Yield Export: Up to 92% of VNp-tagged VNP is compartmentalized in vesicles, achieving yields of 865 ± 12 mg/L culture [3] [6]
  • Correct Folding: Vesicles provide an oxidizing microenvironment enabling proper disulfide bond formation
  • Stability: Vesicle-encapsulated VNP retains activity for >3 months during storage [3]
  • Toxin Mitigation: Sequestration prevents cytotoxicity from VNP accumulation [6]

Table 2: Recombinant Production Efficiency of Vesicle-Packaged VNP

ParameterPerformance MetricMethod of Analysis
Export Efficiency88-92% of total yieldSDS-PAGE, Mass spectrometry
Total Yield900 ± 123 mg/LBicinchoninic acid (BCA) assay
Disulfide Bond Accuracy>95%Ellman’s assay, HPLC
Storage StabilityNo significant loss at 3 moFluorescence activity assays

Properties

Product Name

Vasonatrin Peptide VNP

Molecular Formula

C₁₂₃H₁₉₈N₃₆O₃₆S₃

Molecular Weight

2865.37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.